5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals. This particular compound features a thiazole ring substituted with a 4-chlorophenyl group and a 2-fluorophenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-fluoroaniline in the presence of a thioamide source, such as thiourea, under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the intended application.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3-thiazol-2-amine: Lacks the 2-fluorophenyl group, which may affect its biological activity and chemical properties.
N-(2-fluorophenyl)-1,3-thiazol-2-amine: Lacks the 4-chlorophenyl group, which may result in different interactions with biological targets.
Uniqueness
The presence of both the 4-chlorophenyl and 2-fluorophenyl groups in 5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine contributes to its unique chemical and biological properties. These substitutions can enhance its binding affinity to specific targets, improve its stability, and modulate its overall activity.
Biological Activity
5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thiazole ring substituted with a 4-chlorophenyl group and a 2-fluorophenyl group, which influence its biological interactions and therapeutic potential.
The molecular formula of this compound is C15H12ClFN2S, with a molecular weight of approximately 297.78 g/mol. It has notable physical properties such as a melting point of 203-204°C and a boiling point of 389.8°C at atmospheric pressure .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole moiety is known for its role in modulating enzyme activity and receptor interactions. Specifically, it may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival pathways, leading to apoptotic cell death .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values for these cell lines have been reported as low as 10.10 µg/mL, indicating potent cytotoxicity .
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 10.10 | Induction of apoptosis |
HepG2 | Varies | Modulation of survival pathways |
The structure-activity relationship (SAR) studies suggest that the presence of both the chlorophenyl and fluorophenyl groups enhances the binding affinity to specific biological targets, which may contribute to its anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activities. Thiazole derivatives are known for their broad-spectrum antimicrobial effects, and preliminary data suggest that this specific compound may inhibit the growth of various bacterial strains. Further research is needed to elucidate the exact mechanisms and efficacy against specific pathogens .
Case Studies
In a notable case study involving tumor-bearing mice models, researchers observed that the administration of this compound resulted in significant tumor regression. The study highlighted the compound's targeting ability towards sarcoma cells, demonstrating its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2S/c16-11-7-5-10(6-8-11)14-9-18-15(20-14)19-13-4-2-1-3-12(13)17/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYXTZQYEMIOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(S2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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